molecular formula C20H31N3O3S B5556879 [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone

[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone

Cat. No.: B5556879
M. Wt: 393.5 g/mol
InChI Key: HMRXNPVKWJZPSI-UHFFFAOYSA-N
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Description

[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone is a complex organic compound that features a piperazine and piperidine moiety

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and piperidine rings. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. These targets could include receptors or enzymes, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone include:

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(1-ethylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-4-27(25,26)23-10-8-18(9-11-23)20(24)22-14-12-21(13-15-22)19-7-5-6-16(2)17(19)3/h5-7,18H,4,8-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRXNPVKWJZPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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